molecular formula C6H10OS2 B14737394 1,3-Dithiane-2-carboxaldehyde, 2-methyl- CAS No. 4882-97-7

1,3-Dithiane-2-carboxaldehyde, 2-methyl-

Cat. No.: B14737394
CAS No.: 4882-97-7
M. Wt: 162.3 g/mol
InChI Key: MPTGKIPTVOWUDD-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-carboxaldehyde, 2-methyl- is an organic compound with the molecular formula C6H10OS2. It is a derivative of 1,3-dithiane, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is known for its versatility in organic synthesis, particularly as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiane-2-carboxaldehyde, 2-methyl- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Reactants: 2-methyl-1,3-dithiane and formaldehyde.

    Catalyst: Acidic catalyst such as hydrochloric acid.

    Conditions: The reaction is carried out at room temperature with continuous stirring.

The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1,3-dithiane-2-carboxaldehyde, 2-methyl- may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiane-2-carboxaldehyde, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

1,3-Dithiane-2-carboxaldehyde, 2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dithiane-2-carboxaldehyde, 2-methyl- involves its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, forming new carbon-carbon bonds. The sulfur atoms in the dithiane ring stabilize the negative charge, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiane-2-carboxaldehyde, 2-methyl- is unique due to its specific functional groups, which enhance its reactivity and versatility in organic synthesis. The presence of the carboxaldehyde group allows for additional functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

4882-97-7

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

2-methyl-1,3-dithiane-2-carbaldehyde

InChI

InChI=1S/C6H10OS2/c1-6(5-7)8-3-2-4-9-6/h5H,2-4H2,1H3

InChI Key

MPTGKIPTVOWUDD-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C=O

Origin of Product

United States

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